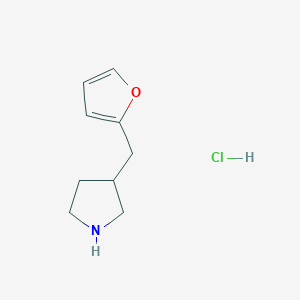
3-(Furan-2-ylmethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(Furan-2-ylmethyl)pyrrolidine hydrochloride typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method includes the use of 2-furfuryl chloride and pyrrolidine in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(Furan-2-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-(Furan-2-ylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Furan-2-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The furan ring is known for its ability to interact with biological macromolecules, potentially inhibiting or modifying their function . The pyrrolidine moiety contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
3-(Furan-2-ylmethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its combined furan and pyrrolidine structures, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
Clé InChI |
VDTYKXHNRNPWFE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC=CO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
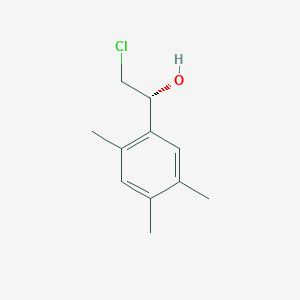
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
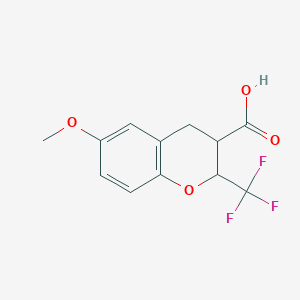
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
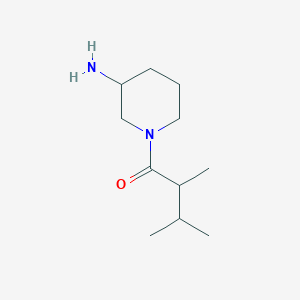
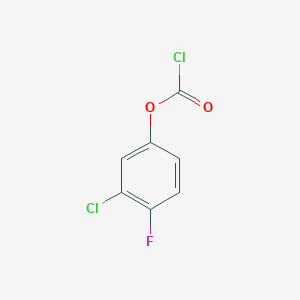
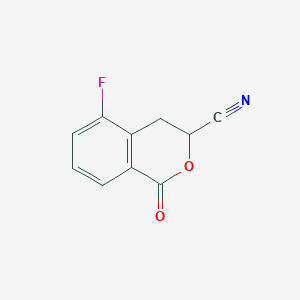
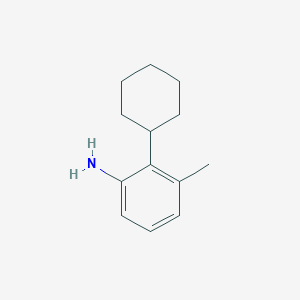
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
